molecular formula C12Br2F8 B3068472 2,2'-Dibromooctafluorobiphenyl CAS No. 5576-19-2

2,2'-Dibromooctafluorobiphenyl

Cat. No. B3068472
CAS RN: 5576-19-2
M. Wt: 455.92 g/mol
InChI Key: CZEFBGCEVOAASZ-UHFFFAOYSA-N
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Description

2,2’-Dibromooctafluorobiphenyl is a chemical compound with the empirical formula C12Br2F8 . It has a molecular weight of 455.92 . This compound is used as a precursor in the synthesis of Donor-Acceptor systems, which are useful for use as electron transporting materials in blends with P3HT in organic photovoltaic devices .


Molecular Structure Analysis

The molecular structure of 2,2’-Dibromooctafluorobiphenyl consists of two phenyl rings connected by a carbon-carbon bond, with each phenyl ring having one bromine and four fluorine atoms attached .


Physical And Chemical Properties Analysis

2,2’-Dibromooctafluorobiphenyl is a solid crystal with a melting point between 95-100°C . The density of this compound is predicted to be 2.065±0.06 g/cm3, and its boiling point is predicted to be 285.0±35.0 °C .

Scientific Research Applications

Electron Transporting Materials

2,2'-Dibromooctafluorobiphenyl has been studied for its potential as a building block in materials with useful electron transport properties. The compounds synthesized from it demonstrate relatively low LUMO energy levels, making them good candidates for electron transport applications. This is evidenced by their HOMO-LUMO energy gaps, which range between 3.0 and 3.9 eV, and their photoluminescence emission spectra showing ultraviolet to violet/blue emission. Such materials could be significant in developing advanced electronic devices (Geramita, McBee, & Tilley, 2009).

Organolithium Compounds and Their Reactions

The lithiation of 2,2'-Dibromooctafluorobiphenyl and its subsequent reactions have been a topic of interest. This compound's interaction with n-butyllithium yields various lithiated products. These products, under different conditions, lead to distinct reactions, including nucleophilic displacement and elimination reactions. This research is crucial for understanding the chemical behavior of organolithium compounds (Contigiani, Bertorello, & Bertorello, 1971).

Development of Fluoromethylation Methods

2,2'-Dibromooctafluorobiphenyl is relevant in the synthesis of compounds with fluorine atoms or fluorinated moieties. The selective introduction of fluorine atoms into organic molecules is a growing field due to its significance in life science and material science-related applications. The use of 2,2'-Dibromooctafluorobiphenyl in developing fluoromethylating reagents and reactions contributes to this important area of chemical research (Hu, Zhang, & Wang, 2009).

Safety And Hazards

2,2’-Dibromooctafluorobiphenyl is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12Br2F8/c13-3-1(5(15)9(19)11(21)7(3)17)2-4(14)8(18)12(22)10(20)6(2)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEFBGCEVOAASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)F)F)F)C2=C(C(=C(C(=C2Br)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Br2F8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dibromooctafluorobiphenyl

CAS RN

5576-19-2
Record name 5576-19-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
RD Chambers, DJ Spring - Tetrahedron, 1971 - Elsevier
An unambiguous synthesis of heptafluoro-2-methoxydibenzothiophen (7) is reported. Structures for the products of substitution by MeO − in octafluorodibenzothiophen (1), …
Number of citations: 25 www.sciencedirect.com
SC Cohen, DE Fenton, D Shaw, G Massey - Journal of Organometallic …, 1967 - Elsevier
The decomposition of 1-lithio-2-bromotetrafluorobenzene in the prensence of an excess of 1,2-dibromotetrafluorobenzene gives mainly a mixture of 2,3,2′- and 2,6,2′-…
Number of citations: 19 www.sciencedirect.com
MJ Hamor, TA Hamor - Acta Crystallographica Section B: Structural …, 1980 - scripts.iucr.org
Cl2Br2Fs is monoclinic, space group P2/c, with a= 12.29 (1), b= 8.20 (1), c= 12.905 (10) A, fl= 102.64 (5), Z= 4. The structure was refined to R= 4.26% for 1658 observed counter …
Number of citations: 8 scripts.iucr.org
SC Cohen, MLN Reddy, DM Roe, AJ Tomlinson… - Journal of …, 1968 - Elsevier
The synthesis of 2-chlorononafluorobiphenyl is described but it cannot be obtained by decomposing pentafluorophenyllithium in the presence of chloropentafluorobenzene. …
Number of citations: 0 www.sciencedirect.com
M Shimizu, I Nagao, Y Tomioka, T Kadowaki, T Hiyama - Tetrahedron, 2011 - Elsevier
This study demonstrates that the double cross-coupling reaction of 1,2-bis(pinacolatoboryl)alkenes and -arenes with 2,2′-dibromobiaryls proceeds smoothly with the aid of a catalytic …
Number of citations: 70 www.sciencedirect.com
SC Cohen, AC Massey - Chemical Communications (London), 1966 - pubs.rsc.org
Depending on the ratio of reactants employed, either one or both bromine atoms in 2, 2'-dibromooctafluorobiphenyl will undergo lithium-bromine exchange when treated with butyl-…
Number of citations: 8 pubs.rsc.org
K Geramita, J McBee, TD Tilley - The Journal of Organic …, 2009 - ACS Publications
A series of 2,7-substituted hexafluoro-9-heterofluorenes was synthesized via nucleophilic aromatic substitution (S N Ar F ) reactions of phenyllithium, thienyllithium, and lithium …
Number of citations: 105 pubs.acs.org
TM Vogelaar-Van Der Huizen, JH Tueben - Journal of Organometallic …, 1976 - Elsevier
The preparation and characterization of three new vanadium-containing metallocycles are reported viz. 2,2′(di-π-cyclopentadienylvanadium)octafluorobiphenyl, 2,2′-(di-π-…
Number of citations: 9 www.sciencedirect.com
SC Cohen, AG Massey - Journal of Organometallic Chemistry, 1967 - Elsevier
The preparations and reactions of several 2,2′-disubstituted octafluorobiphenyls and heterocyclic organometallic derivatives of Group IV elements and titanium are described. Some …
Number of citations: 1 www.sciencedirect.com
JB Jones, DS Brown - Acta Crystallographica Section B: Structural …, 1982 - scripts.iucr.org
CI2H2Fs, orthorhombic, Pbca, a= 21.710 (5), b= 7.545 (5), c= 12.79 (1) A, z= 8,~.(Cu Ka)= 1.5418 A,~ t= 2.00 mm-~. R= 0.045 for 1078 observed reflexions with I> 3o (1). The dihedral …
Number of citations: 8 scripts.iucr.org

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